

# AVB-114 Implantable Cell Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AVB-114 is an investigational, implantable cell therapy in development for the treatment of Crohn's perianal fistulas.[1][2][3] This therapy represents a localized, regenerative approach to address the challenging healing environment in this condition.[3][4] AVB-114 combines a cellular component with a bioabsorbable scaffold to promote tissue repair and modulate inflammation directly at the site of the fistula. This guide provides a detailed overview of the composition of AVB-114, the underlying scientific principles, and the experimental methodologies relevant to its development.

#### **Core Composition of AVB-114**

AVB-114 is a combination product consisting of two primary components: an autologous cellular component and a bioabsorbable scaffold.

# Cellular Component: Autologous Adipose-Derived Mesenchymal Stem Cells (ASCs)

The active biological component of AVB-114 is a population of living, autologous mesenchymal stem cells (MSCs) harvested from the patient's own adipose tissue. These cells are known for their multipotent differentiation capacity and their ability to modulate immune responses and promote tissue regeneration.



#### Scaffold Component: Bioabsorbable Fistula Plug

The cellular component is seeded onto a three-dimensional, plug-shaped bioabsorbable substrate designed for implantation into the fistula tract. In the initial Phase I clinical trial (STOMP-I), the Gore® Bio-A® Fistula Plug was utilized as the scaffold. This scaffold provides a physical matrix for the MSCs and facilitates their localized delivery and retention at the site of injury.

### **Quantitative Composition**

The following table summarizes the quantitative data available for the composition of AVB-114 based on the Phase I STOMP trial.

| Component             | Specification                        | Source |
|-----------------------|--------------------------------------|--------|
| Cell Type             | Autologous Mesenchymal<br>Stem Cells |        |
| Cell Source           | Adipose Tissue                       | -      |
| Cell Dose per Implant | Approximately 20 million cells       | -      |
| Scaffold Material     | Bioabsorbable Matrix (Gore® Bio-A®)  | -      |

## **Experimental Protocols**

# Isolation and Expansion of Adipose-Derived Mesenchymal Stem Cells (Representative Protocol)

The following is a representative protocol for the isolation and expansion of clinical-grade autologous ASCs, based on established methodologies. The exact protocol for AVB-114 manufacturing is proprietary.



| Step                                         | Description                                                                                                                                                                                                                                                                                                                                                                         |
|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. Adipose Tissue Harvest                    | A small volume of subcutaneous adipose tissue is surgically excised from the patient under sterile conditions.                                                                                                                                                                                                                                                                      |
| 2. Tissue Processing and Digestion           | The adipose tissue is washed to remove blood and other contaminants. It is then minced and subjected to enzymatic digestion, typically using collagenase, to release the stromal vascular fraction (SVF), which contains the ASCs.                                                                                                                                                  |
| 3. Stromal Vascular Fraction (SVF) Isolation | The digested tissue is centrifuged to separate the lipid-filled adipocytes from the pelleted SVF.                                                                                                                                                                                                                                                                                   |
| 4. Cell Culture and Expansion                | The SVF is plated onto culture flasks. ASCs adhere to the plastic surface, while non-adherent cells are removed during media changes. The adherent ASCs are cultured in a specialized growth medium to expand their numbers over several passages.                                                                                                                                  |
| 5. Cell Characterization and Quality Control | The expanded cell population is characterized to confirm its identity as MSCs. This includes assessing cell surface marker expression (e.g., positive for CD73, CD90, CD105 and negative for hematopoietic markers like CD45), and verifying their ability to differentiate into adipogenic, osteogenic, and chondrogenic lineages. Sterility and endotoxin levels are also tested. |
| 6. Cell Seeding onto Scaffold                | Once a sufficient number of characterized ASCs is obtained, they are harvested and seeded onto the bioabsorbable fistula plug. The cell-seeded construct is then incubated for a period to allow for cell attachment and distribution throughout the scaffold.                                                                                                                      |



#### **Mechanism of Action: Signaling Pathways**

The therapeutic effects of AVB-114 are believed to be mediated by the paracrine activity of the implanted ASCs, which involves the secretion of a variety of bioactive molecules that modulate the local inflammatory environment and stimulate tissue repair processes.

#### **Immunomodulatory Signaling Pathway**

ASCs can sense the inflammatory microenvironment of the Crohn's fistula and respond by secreting anti-inflammatory factors. This diagram illustrates the key signaling interactions involved in the immunomodulatory function of ASCs.



Click to download full resolution via product page

Caption: ASC immunomodulatory signaling pathway.

### **Regenerative Signaling Pathway**

In addition to their immunomodulatory effects, ASCs secrete growth factors that promote angiogenesis, cell proliferation, and extracellular matrix remodeling, all of which are crucial for tissue regeneration and fistula healing.





Click to download full resolution via product page

Caption: ASC regenerative signaling pathway.

### **Experimental and Manufacturing Workflow**

The production of AVB-114 for clinical use involves a series of carefully controlled steps, from patient tissue collection to the final cell-seeded implant. The following diagram outlines the general workflow.





Click to download full resolution via product page

Caption: AVB-114 manufacturing and delivery workflow.

#### Conclusion

AVB-114 is a promising implantable cell therapy that leverages the regenerative potential of autologous adipose-derived mesenchymal stem cells delivered on a bioabsorbable scaffold. Its localized mechanism of action offers a targeted approach to treating Crohn's perianal fistulas



by concurrently modulating inflammation and promoting tissue repair. Further clinical investigation will continue to elucidate the full therapeutic potential of this innovative approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. biospace.com [biospace.com]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Avobis Bio Completes Primary Analysis of STOMP-II Randomized Clinical Trial of AVB-114 in Crohn's Perianal Fistulas [prnewswire.com]
- To cite this document: BenchChem. [AVB-114 Implantable Cell Therapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406284#composition-of-avb-114-implantable-cell-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com